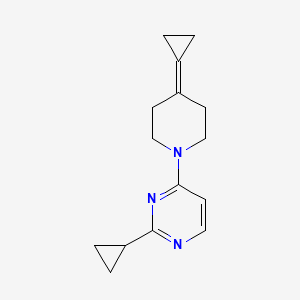
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile is an organic compound with a complex structure that includes a formyl group, a methoxy group, a phenoxy group, a nitro group, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halogenated benzonitrile under basic conditions to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)-5-nitrobenzonitrile.
Reduction: 2-(4-Formyl-2-methoxyphenoxy)-5-aminobenzonitrile.
Substitution: 2-(4-Formyl-2-hydroxyphenoxy)-5-nitrobenzonitrile (if methoxy group is substituted with a hydroxyl group).
科学研究应用
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- 4-Formyl-2-methoxyphenyl acetate
- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-Formyl-2-methoxyphenoxy)-N-mesitylacetamide
Uniqueness
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
属性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-21-15-6-10(9-18)2-4-14(15)22-13-5-3-12(17(19)20)7-11(13)8-16/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNACBXBGJZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)
![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2514849.png)
![{1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2514852.png)


![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)


![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)


